molecular formula C14H21N3O3 B6524183 N-tert-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide CAS No. 1024585-06-5

N-tert-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide

Cat. No.: B6524183
CAS No.: 1024585-06-5
M. Wt: 279.33 g/mol
InChI Key: AATZIZBPLFTHHF-UHFFFAOYSA-N
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Description

N-tert-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a furan-2-carbonyl group and a tert-butyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide typically involves the reaction of piperazine with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The tert-butyl group is introduced via a subsequent reaction with tert-butyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-tert-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The furan-2-carbonyl group can form hydrogen bonds with active sites of enzymes or receptors, while the piperazine ring can enhance the compound’s binding affinity. The tert-butyl group provides steric hindrance, influencing the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-4-(pyrazine-2-carbonyl)piperazine-1-carboxamide
  • N-tert-butyl-4-(pyridine-2-carbonyl)piperazine-1-carboxamide
  • N-tert-butyl-4-(benzoyl)piperazine-1-carboxamide

Uniqueness

N-tert-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-tert-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)15-13(19)17-8-6-16(7-9-17)12(18)11-5-4-10-20-11/h4-5,10H,6-9H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATZIZBPLFTHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCN(CC1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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